Lithium hexafluoroantimonate

Overview

Description

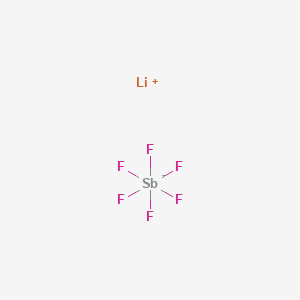

Lithium hexafluoroantimonate is a useful research compound. Its molecular formula is F6LiSb and its molecular weight is 242.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ion-Polymer and Ion-Ion Interactions : LiSbF6 interacts with linear poly(ethylenimine) and undergoes changes in ion-polymer and ion-ion interactions with varying salt concentration and temperature. This interaction drives disorder in the polymer-salt systems, with implications in materials science and electrochemistry (York, Buckner, & Frech, 2004).

Electrochemistry in Advanced Lithium Batteries : LiSbF6 is considered for use in advanced lithium batteries such as lithium-metal, lithium-oxygen, and lithium-sulfur batteries due to its role in different electrochemical and chemical reactions within these cells (Younesi, Veith, Johansson, Edström, & Vegge, 2015).

Neurological and Cellular Research : Studies have explored the effects of lithium, including LiSbF6, on cellular processes in astrocytes and neurons, revealing its potential impact on neural repair and gliosis after traumatic injury (Pardo, Andreolotti, Ramos, Picatoste, & Claro, 2003).

Aging and Genomic Studies : LiSbF6 has been used in pharmacogenetic studies on Caenorhabditis elegans, showing that lithium exposure alters gene expression related to nucleosome-associated functions, impacting longevity (McColl, Killilea, Hubbard, Vantipalli, Melov, & Lithgow, 2008).

Circadian Clock Studies : Research has shown that lithium, including LiSbF6, can impact the circadian clock in cells by influencing the stability of specific nuclear receptors, suggesting its therapeutic potential in bipolar disorder (Yin, Wang, Klein, & Lazar, 2006).

Surface Passivation in Lithium Batteries : LiSbF6 is investigated in the development of lithium fluoride coating techniques for lithium surfaces in batteries. This has implications for reducing side reactions and enhancing cycling stability in lithium-based batteries (Lin, Liu, Chen, Zhou, Liu, Dunn, & Cui, 2017).

Lithium Therapy in Bipolar Disorder : LiSbF6 is examined for its role in lithium therapy for bipolar disorder, including its effects on MEK and ERK phosphorylation in neurons and astrocytes (Hong, Chen, Klein, & Lee, 1997).

Bipolar Disorder Neurons Imaging : DNAzyme-based sensors sensitive to LiSbF6 have been developed to visualize lithium accumulation in bipolar disorder patient-derived neurons, contributing to biomedical research in mood disorders (McGhee, Yang, Guo, Wu, Lyu, DeLong, Hong, Ma, McInnis, O'Shea, & Lu, 2021).

Future Directions

Lithium-based batteries, including those using Lithium hexafluoroantimonate, are expected to play a significant role in future energy storage technologies . The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production, affecting key battery performance metrics . Research is ongoing to understand and optimize this process .

Mechanism of Action

Target of Action

Lithium hexafluoroantimonate is a chemical compound of antimony .

Mode of Action

The exact mode of action of this compound remains unclear . It is suggested that the compound may combine with sulfhydryl groups, including those in several enzymes important for tissue respiration . This interaction could potentially interfere with the normal functioning of these enzymes.

Biochemical Pathways

It is suggested that the compound may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could potentially disrupt normal metabolic processes.

Pharmacokinetics

Lithium has an extremely narrow therapeutic window, which necessitates close therapeutic drug monitoring .

Result of Action

It is suggested that the compound’s interaction with enzymes could potentially disrupt normal metabolic processes and affect tissue respiration .

Biochemical Analysis

Biochemical Properties

For instance, lithium can compete with other cations, especially sodium and magnesium, for macromolecular binding sites . This competition can influence the function of various enzymes, proteins, and other biomolecules .

Cellular Effects

Lithium ions can influence cell function by competing with other cations for binding sites, potentially altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that lithium ions can exert their effects at the molecular level by competing with other cations for binding sites . This can lead to changes in enzyme activity, alterations in gene expression, and other molecular effects .

Temporal Effects in Laboratory Settings

It is known that lithium ions can have long-term effects on cellular function

Dosage Effects in Animal Models

It is known that lithium can have varying effects at different dosages

Metabolic Pathways

It is known that lithium can interfere with enzymes of the glycogenolysis and gluconeogenesis pathways

Transport and Distribution

It is known that lithium is rapidly absorbed by the gastrointestinal tract

Properties

IUPAC Name |

lithium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Li.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBFYDVCPCHHG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6LiSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587189 | |

| Record name | Lithium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18424-17-4 | |

| Record name | Lithium hexafluoroantimonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18424-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimonate(1-), hexafluoro-, lithium (1:1), (OC-6-11)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)

![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)